2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate
Description
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a furan ring, a dimethylamino group, and a sulfanyl-ethanamine moiety. It is often used as a pharmaceutical impurity standard and has applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
97467-74-8 |
|---|---|
Molecular Formula |
C12H20N2O5S |
Molecular Weight |
304.36 g/mol |
IUPAC Name |
2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C10H18N2OS.C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
WRLHGMJMXYLANM-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCN.C(=O)(C(=O)O)O |
Canonical SMILES |
C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a pharmaceutical impurity standard.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring and sulfanyl-ethanamine moiety can engage in various chemical reactions. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine hemifumarate salt
- 2-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thioethylamine hemifumarate salt
- 5-{[(2-Aminoethyl)thio]methyl}-N,N-dimethyl-2-furanmethanamine hemifumarate salt
Uniqueness
What sets 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as pharmaceutical impurity standards and advanced organic synthesis .
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